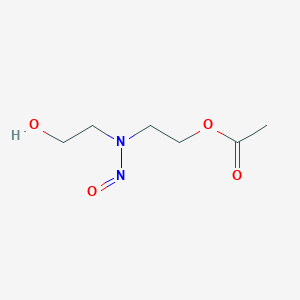
N-Nitrosodiethanolamine monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosodiethanolamine monoacetate is a derivative of N-nitrosodiethanolamine, a compound known for its presence in various industrial and consumer products. It is a light-yellow, oily liquid that is sensitive to light and air. This compound is of significant interest due to its potential carcinogenic properties and its widespread occurrence in the environment, particularly in cosmetics, cutting fluids, and tobacco products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Nitrosodiethanolamine monoacetate can be synthesized through the nitrosation of diethanolamine in the presence of nitrosating agents such as sodium nitrite and acetic acid. The reaction typically occurs under acidic conditions, where diethanolamine reacts with nitrous acid to form N-nitrosodiethanolamine, which is then acetylated to produce this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure the purity and yield of the final product. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for quality control and to monitor the levels of N-nitrosodiethanolamine and its derivatives in industrial products .
Análisis De Reacciones Químicas
Types of Reactions
N-Nitrosodiethanolamine monoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-nitroso-2-hydroxyethylamine.
Reduction: Reduction reactions can convert it back to diethanolamine.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include N-nitroso-2-hydroxyethylamine (oxidation), diethanolamine (reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .
Aplicaciones Científicas De Investigación
Toxicological Research
N-Nitrosodiethanolamine monoacetate is primarily recognized for its carcinogenic properties. Research indicates that exposure to N-Nitrosodiethanolamine, including its monoacetate form, is linked to the development of tumors in various animal models.
Carcinogenic Studies
- Animal Studies : In laboratory settings, N-Nitrosodiethanolamine has been shown to induce liver cancer in rats and hamsters when administered through various routes such as drinking water and subcutaneous injection. The lowest published toxic doses have demonstrated significant tumorigenic effects, leading to classifications as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) .
- Mechanisms of Action : The nitrosation process of diethanolamine is faster than that of tertiary amines, leading to higher levels of N-Nitrosodiethanolamine formation in certain environments like metalworking fluids .
Cosmetic Industry
This compound is found in some cosmetic products as a contaminant. Its presence raises concerns due to its classification as a carcinogen.
Regulatory Status
- Health Risks : The European Union classifies N-Nitrosodiethanolamine as a Category 1B carcinogen under Regulation (EC) 1272/2008, indicating it is known to cause cancer .
- Consumer Safety : Studies suggest that individuals using cosmetics containing diethanolamine may be exposed to significant amounts of N-Nitrosodiethanolamine daily, raising concerns about long-term health effects .
Industrial Applications
While there are no known commercial uses for this compound itself, its parent compound has been utilized in various industrial processes.
Metalworking Fluids
- Contaminant Formation : N-Nitrosodiethanolamine can form in metalworking fluids containing diethanolamine and nitrites, leading to safety concerns in occupational settings .
Notable Case Studies
- Cosmetic Use : A study indicated that women using cosmetics daily could be exposed to 50–100 µg of N-Nitrosodiethanolamine from these products . This exposure raises concerns about cumulative effects leading to increased cancer risk over time.
- Occupational Exposure : Workers handling metalworking fluids have been reported to have higher incidences of cancers associated with nitrosamines due to prolonged exposure .
Mecanismo De Acción
The mechanism of action of N-nitrosodiethanolamine monoacetate involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules. It is metabolized by alcohol dehydrogenase to form N-nitroso-2-hydroxyethylamine, which can cause DNA damage and mutations. This genotoxic effect is a key factor in its carcinogenic potential .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nitrosamines such as N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosomorpholine. These compounds share similar structural features and carcinogenic properties .
Uniqueness
N-Nitrosodiethanolamine monoacetate is unique due to its specific occurrence in cosmetics and industrial products, making it a significant compound for environmental and health safety studies. Its acetylated form also provides distinct chemical properties that influence its reactivity and toxicity compared to other nitrosamines .
Propiedades
Número CAS |
72909-55-8 |
|---|---|
Fórmula molecular |
C6H12N2O4 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C6H12N2O4/c1-6(10)12-5-3-8(7-11)2-4-9/h9H,2-5H2,1H3 |
Clave InChI |
LUVVKUCUWPKOAK-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCO)N=O |
SMILES canónico |
CC(=O)OCCN(CCO)N=O |
Sinónimos |
2,2'-(nitrosoimino)bisethanol monoacetate (ester) N-nitrosodiethanolamine monoacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















